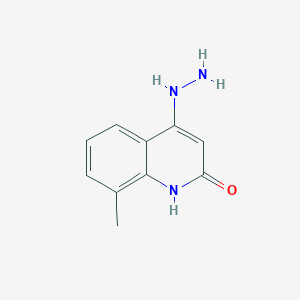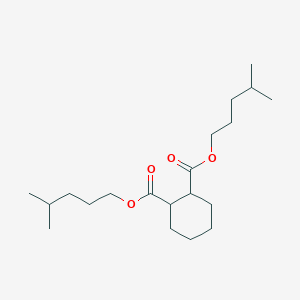
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is an ester derived from cyclohexane-1,2-dicarboxylic acid and 4-methylpentanol. This compound is used in various industrial applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological membranes and its role as a plasticizer in biomedical devices.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. This compound does not have a specific molecular target but rather exerts its effects through physical interactions with materials.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups derived from 4-methylpentanol, which impart distinct physical and chemical properties. Compared to similar compounds, it offers a different balance of flexibility and stability, making it suitable for specialized applications in various industries.
Properties
CAS No. |
331673-21-3 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H36O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h15-18H,5-14H2,1-4H3 |
InChI Key |
PEQSTYWCSKSTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C1CCCCC1C(=O)OCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


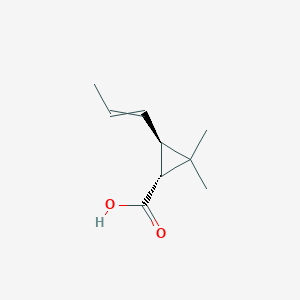
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
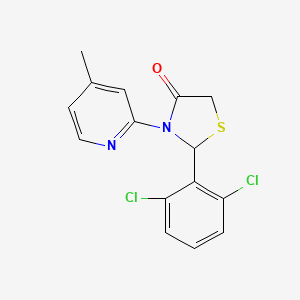
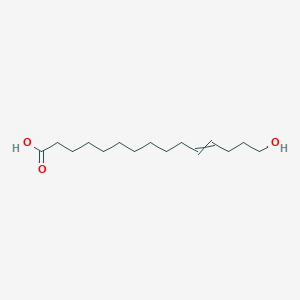
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

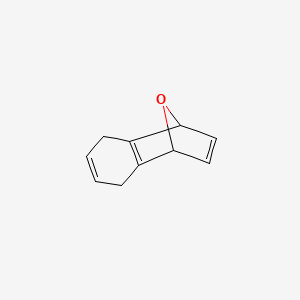
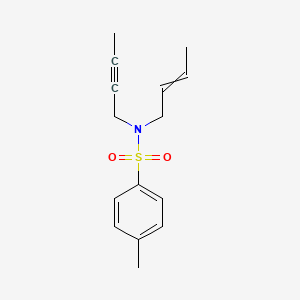
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
